molecular formula C12H11NO B1587408 3-(4-Methoxyphenyl)pyridine CAS No. 5958-02-1

3-(4-Methoxyphenyl)pyridine

Cat. No. B1587408
CAS RN: 5958-02-1
M. Wt: 185.22 g/mol
InChI Key: BNRHRNXOYYLECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)pyridine, commonly referred to as 4-MPP, is an organic compound with a molecular formula of C12H11NO. It is a colorless liquid and is soluble in water, ethanol, and methanol. 4-MPP is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug diclofenac, the anti-depressant sertraline, and the anti-viral drug lopinavir. It is also a building block for the synthesis of various dyes and agrochemicals.

Scientific Research Applications

Fluorescent Sensing of Zn2+

A study by Hagimori et al. (2011) focused on developing a small molecular weight fluorescent probe based on the pyridine-pyridone skeleton, specifically utilizing 3-(4-methoxyphenyl)pyridine, for detecting Zn2+. This probe demonstrated a clear chelation enhanced fluorescence effect in the presence of Zn2+, highlighting its potential in fluorescent sensing applications (Hagimori et al., 2011).

Insecticidal Activity

Bakhite et al. (2014) synthesized pyridine derivatives, including compounds structurally related to 3-(4-methoxyphenyl)pyridine, and assessed their toxicity against the cowpea aphid. These compounds, including derivatives of 3-(4-methoxyphenyl)pyridine, exhibited significant insecticidal activities, suggesting their potential use in agricultural pest control (Bakhite et al., 2014).

Molecular Docking and Cytotoxicity Studies

Mushtaque et al. (2016) conducted a study on a compound structurally similar to 3-(4-methoxyphenyl)pyridine, evaluating its molecular docking, DNA binding, cytotoxicity, and Density Functional Theory (DFT) studies. This research provided insights into the biological interactions and potential therapeutic applications of such compounds (Mushtaque et al., 2016).

Structural Characterization and Crystallography

Al-Refai et al. (2016) described the synthesis, spectroscopic characterization, and X-ray structure analysis of a compound closely related to 3-(4-methoxyphenyl)pyridine. This research contributes to the understanding of the molecular and crystal structures of such compounds, essential for their application in material science and chemistry (Al-Refai et al., 2016).

Corrosion Inhibition Studies

Ansari et al. (2015) investigated the use of pyridine derivatives, including those structurally similar to 3-(4-methoxyphenyl)pyridine, as corrosion inhibitors for steel in acidic environments. This study highlights the potential application of such compounds in protecting industrial materials from corrosion (Ansari et al., 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRHRNXOYYLECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399709
Record name 3-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)pyridine

CAS RN

5958-02-1
Record name 3-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)pyridine

Citations

For This Compound
60
Citations
JP Sauvage, M Ward - Inorganic Chemistry, 1991 - ACS Publications
A new catenate has been synthesized that contains a pseudooctahedral coordination site and a ruthenium (II) center. The compound is built by entwining two functionnalized terpyridine …
Number of citations: 105 pubs.acs.org
BM Holligan, JC Jeffery, MK Norgett, E Schatz… - Journal of the …, 1992 - pubs.rsc.org
Two new ruthenium complexes containing N5O and N4O2 donor sets (where N is a pyridyl donor and O a phenolate donor) were prepared, in order to study the electrochemical and …
Number of citations: 73 pubs.rsc.org
G Karig, JA Spencer, T Gallagher - Organic Letters, 2001 - ACS Publications
Regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes, provides a flexible entry to 4-substituted and 3,4-…
Number of citations: 82 pubs.acs.org
F Mongin, L Mojovic, B Guillamet… - The Journal of …, 2002 - ACS Publications
The first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics using commercially available ligands are described. The nickel-catalyzed cross-…
Number of citations: 167 pubs.acs.org
M Feuerstein, H Doucet, M Santelli - Journal of organometallic chemistry, 2003 - Elsevier
Cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane:·1/2[PdCl(C 3 H 5 )] 2 system catalyses the Suzuki cross-coupling of heteroaryl halides with a range of arylboronic …
Number of citations: 96 www.sciencedirect.com
M Parmentier, P Gros, Y Fort - Tetrahedron, 2005 - Elsevier
The lithiation of nine anisylpyridines has been studied. While usual reagents did not react or gave addition products on pyridine ring, the BuLi-LiDMAE (LiDMAE=Me 2 N(CH 2 ) 2 OLi) …
Number of citations: 49 www.sciencedirect.com
P Leowanawat, N Zhang, M Safi… - The Journal of …, 2012 - ACS Publications
trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex/PCy 3 system has been successfully applied as catalyst for the Suzuki–Miyaura cross-coupling of aryl and heteroaryl …
Number of citations: 81 pubs.acs.org
TT Nguyen, N Marquise, F Chevallier… - … –A European Journal, 2011 - Wiley Online Library
Deprotonative cupration of aromatic compounds by using amino‐based lithium cuprates was optimized with 2,4‐dimethoxypyrimidine and 2‐methoxypyridine as the substrates and …
I Kondolff, H Doucet, M Santelli - Journal of Heterocyclic …, 2008 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Suzuki reaction of heteroarylboronic acids with aryl bromides and also the …
Number of citations: 31 onlinelibrary.wiley.com
E Bratt, O Verho, MJ Johansson… - The Journal of Organic …, 2014 - ACS Publications
Suzuki–Miyaura cross-coupling reactions of heteroaromatics catalyzed by palladium supported in the cavities of amino-functionalized siliceous mesocellular foam are presented. The …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.